(5E)-3-(piperidin-1-ylmethyl)-5-[2-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-3-[(PIPERIDIN-1-YL)METHYL]-5-{[2-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE is a complex organic compound with a unique structure that combines a piperidine ring, a thiazolidine-2,4-dione core, and a phenyl group substituted with a prop-2-en-1-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-[(PIPERIDIN-1-YL)METHYL]-5-{[2-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazolidine-2,4-dione core, the introduction of the piperidine moiety, and the attachment of the phenyl group with the prop-2-en-1-yloxy substituent. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to produce the compound in large quantities while maintaining high quality and consistency.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-[(PIPERIDIN-1-YL)METHYL]-5-{[2-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(5E)-3-[(PIPERIDIN-1-YL)METHYL]-5-{[2-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5E)-3-[(PIPERIDIN-1-YL)METHYL]-5-{[2-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: A class of compounds with a similar core structure, often used in medicinal chemistry.
Piperidine Derivatives: Compounds containing the piperidine ring, known for their diverse biological activities.
Phenylpropanoids: Compounds with a phenyl group and a prop-2-en-1-yloxy substituent, found in various natural products.
Uniqueness
(5E)-3-[(PIPERIDIN-1-YL)METHYL]-5-{[2-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE is unique due to its combination of structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C19H22N2O3S |
---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
(5E)-3-(piperidin-1-ylmethyl)-5-[(2-prop-2-enoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H22N2O3S/c1-2-12-24-16-9-5-4-8-15(16)13-17-18(22)21(19(23)25-17)14-20-10-6-3-7-11-20/h2,4-5,8-9,13H,1,3,6-7,10-12,14H2/b17-13+ |
InChI Key |
GPYXPTAXXFZUMJ-GHRIWEEISA-N |
Isomeric SMILES |
C=CCOC1=CC=CC=C1/C=C/2\C(=O)N(C(=O)S2)CN3CCCCC3 |
Canonical SMILES |
C=CCOC1=CC=CC=C1C=C2C(=O)N(C(=O)S2)CN3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.